molecular formula C15H18BNO4 B3015585 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid CAS No. 2098428-04-5

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid

Cat. No. B3015585
CAS RN: 2098428-04-5
M. Wt: 287.12
InChI Key: TVIIOWIRLZCWEF-UHFFFAOYSA-N
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Description

“2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2. It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .


Molecular Structure Analysis

The molecular structure of “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal was detected by means of X-ray diffraction .


Chemical Reactions Analysis

The boronic acid pinacol ester functional groups in similar compounds are ideal for Suzuki cross-coupling reaction to extend the size of the structure .


Physical And Chemical Properties Analysis

The compound has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability .

Scientific Research Applications

1. Synthesis and Characterization in Fluorescent Probes

A study by Shen You-min (2014) explored the synthesis of novel near-infrared indole carbazole borate fluorescent probes using a tetramethyl-dioxaborolan-2-yl derivative. This derivative was instrumental in developing fluorescence probes, suggesting its potential in imaging applications and sensors (Shen You-min, 2014).

2. Crystal Structure and Vibrational Properties

Qing-mei Wu et al. (2021) conducted a comprehensive study on the crystal structure and vibrational properties of related compounds. Their findings contribute to understanding the material's molecular structure, which is essential for various scientific and industrial applications (Qing-mei Wu et al., 2021).

3. Density Functional Theory (DFT) Studies

Research by T. Liao et al. (2022) utilized DFT to investigate compounds including the tetramethyl-dioxaborolan-2-yl derivative. These studies provide insights into the molecular structure and properties, beneficial for theoretical and computational chemistry applications (T. Liao et al., 2022).

4. Benzoyl Peroxide Detection and Imaging

Xinwei Tian et al. (2017) developed a novel near-infrared fluorescence probe using a derivative for benzoyl peroxide detection in samples and imaging in living cells and zebrafish. This indicates its potential in biological and chemical sensing applications (Xinwei Tian et al., 2017).

5. Antiviral Activity Research

A study by Александр Васильевич Иващенко et al. (2015) explored the antiviral activity of substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and derivatives, indicating the compound's relevance in pharmaceutical research (Александр Васильевич Иващенко et al., 2015).

6. Antimicrobial and Anticancer Evaluation

Sandeep Sharma et al. (2012) investigated the antimicrobial and anticancer potential of related compounds. This research underscores the compound's significance in developing new therapeutic agents (Sandeep Sharma et al., 2012).

7. Intermediary in Biologically Active Compounds

D. Kong et al. (2016) synthesized an important intermediate using the derivative for biologically active compounds like crizotinib, highlighting its role in pharmaceutical synthesis (D. Kong et al., 2016).

Mechanism of Action

“2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine” has been found to act as a reversible inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its action.

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-9-5-6-10(13(18)19)7-11(9)17-12/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIIOWIRLZCWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid

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